trans-1,2-Cyclopropanedicarboylic acid, mono(phenylmethyl) ester
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Overview
Description
“trans-1,2-Cyclopropanedicarboylic acid, mono(phenylmethyl) ester” is also known as Rel-(1R,2R)-2-((benzyloxy)carbonyl)cyclopropane-1-carboxylic acid . It has a molecular weight of 220.22 . The compound is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12O4/c13-11(14)9-6-10(9)12(15)16-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/t9-,10-/m1/s1 . This indicates the presence of a cyclopropane ring with carboxylic acid and benzyloxy carbonyl groups attached .Physical And Chemical Properties Analysis
This compound is a solid or liquid at room temperature .Scientific Research Applications
Application 1: Biophysical Investigation of O-Acetylserine Sulfhydrylases
- Application Summary : This compound is used as a tool for the biophysical investigation of O-acetylserine sulfhydrylases (OASS), which are crucial for cysteine biosynthesis in bacteria and plants .
- Methods of Application :
- Results Summary : The compounds induced a significant increase in fluorescence emission upon binding, which is useful for developing competition-binding experiments. This suggests a strong interaction between the compound and the OASS enzymes .
Application 2: Sorption Discrimination in Chiral Metal-Organic Frameworks (MOFs)
- Application Summary : The derivative of cyclopropane-1,2-dicarboxylic acid is used to study sorption discrimination between secondary alcohol enantiomers by chiral alkyl-dicarboxylate MOFs .
- Methods of Application :
- Results Summary : The MOFs showed different sorption capacities for the enantiomers, indicating different interaction energies, which is essential for applications in enantioselective separations .
Application 3: Drug Resistance Research
- Application Summary : The compound is investigated for its potential role in combating drug resistance through its interaction with bacterial enzymes involved in cysteine biosynthesis .
- Results Summary : The compound showed inhibitory effects at nanomolar concentrations, suggesting its potential as a lead compound in drug development .
Application 4: Development of Fluorescent Probes
- Application Summary : Utilized in the development of fluorescent probes for enzyme studies due to its interaction with PLP and subsequent fluorescence emission .
- Results Summary : The compound successfully acted as a fluorescent probe, enhancing the visibility of enzyme activities during bioimaging .
Application 6: Structural Studies in Crystallography
- Application Summary : The compound is used in crystallographic studies to understand the structural aspects of enzyme-substrate interactions .
- Results Summary : The crystallographic studies have provided detailed insights into the molecular interactions and binding modes within enzyme active sites .
Safety And Hazards
properties
IUPAC Name |
(1R,2R)-2-phenylmethoxycarbonylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c13-11(14)9-6-10(9)12(15)16-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/t9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVARIGOXRLDYSP-NXEZZACHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1,2-Cyclopropanedicarboylic acid, mono(phenylmethyl) ester |
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